Lanthanum nitride is a chemical compound classified as a rare-earth nitride. It is a refractory material, indicating its high resistance to heat and wear. LaN has garnered significant scientific interest due to its unique physical and chemical properties, making it suitable for diverse applications across various fields, including catalysis, energy storage, and optoelectronics. []
Reaction with Sodium Azide (NaN3): Under high-pressure and temperature conditions (800 °C and 8 GPa), LaN reacts with NaN3, leading to two new ternary phases in the La-Na-N system, both adopting defect rock-salt structures. []
Formation of Lanthanum Nitride Endohedral Fullerenes: LaN has been successfully encapsulated within fullerene cages, leading to the formation of La3N@C2n metallofullerenes, where n ranges from 43 to 55. [] This reaction occurs during the arcing of packed graphite rods in a modified Krätschmer-Huffman arc reactor, with La2O3 present. [] Notably, La3N preferentially forms La3N@C96 and, to a lesser extent, La3N@C88. []
Formation of Lanthanum Nitride Selenide: LaN reacts with selenium to form La4N2Se3, a lanthanum nitride selenide adopting the Nd4N2Se3-type crystal structure. []
Formation of Mixed Crystals: Thorium nitride (ThN) forms mixed crystals with various lanthanide nitrides, including LaN. [] Similarly, thorium carbide exhibits miscibility with LaN. [] Uranium nitride (UN) also shows miscibility with LaN. []
Nitrogen activation: Theoretical calculations suggest that nitrogen vacancies in the LaN lattice play a crucial role in nitrogen activation, a critical step in ammonia synthesis. [] This activation stems from the presence of exposed La atoms with unique electronic structures that can readily interact with nitrogen molecules. []
Subsurface space charge accumulation: This mechanism contributes to the high capacitance observed in LaN, making it suitable for energy storage applications. []
Electrical conductivity: LaN exhibits intriguing electrical properties. While traditionally considered a semiconductor with a bandgap of 0.62 eV, [] its electrical conductivity can vary depending on factors like temperature, impurities, and the surrounding gaseous environment. [] Research suggests that unintentional doping by nitrogen vacancies and substitutional oxygen atoms contributes to its observed conductivity. []
Thermal Properties: LaN exhibits ultralow lattice thermal conductivity (κl = 1.08 Wm−1K−1) at room temperature. [] It also displays negative thermal expansion, as determined from its mode Grüneisen parameter. []
Optical Properties: LaN displays interesting optical properties, including modulations in its optical characteristics under pressure. [] This behavior arises from pressure-induced structural phase transitions. []
Catalysis: LaN is a promising catalyst for ammonia synthesis. [, ] It can activate nitrogen molecules, a crucial step in the ammonia synthesis reaction. [] Research shows that introducing transition metals like nickel (Ni) and cobalt (Co) on LaN surfaces can further enhance its catalytic activity for ammonia synthesis. [] Additionally, doping LaN with Al improves its chemical durability while maintaining comparable catalytic performance to undoped LaN. []
Energy Storage: LaN shows potential as an electrode material for high volumetric energy density capacitors. [] Its high capacitance, attributed to subsurface space charge accumulation, makes it suitable for this application. []
Optoelectronics: The unique optical properties of LaN make it a potential candidate for optoelectronic applications, including pressure sensors, pressure-conducting switches, and dissipationless transistors. []
EUV Mirrors: LaN is used as a component in reflective layer sequences for extreme ultraviolet (EUV) mirrors. [] These mirrors find applications in various fields, including semiconductor lithography. []
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